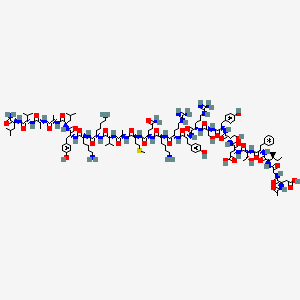
CID 137699556
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 137699556” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 137699556 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and controlled environmental conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The exact details of these methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
CID 137699556 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may result in a reduced derivative.
Applications De Recherche Scientifique
CID 137699556 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.
Medicine: The compound may have potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: this compound may be used in industrial processes and applications, such as the production of materials or chemicals.
Mécanisme D'action
The mechanism of action of CID 137699556 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 137699556 include other chemical entities with related structures or properties. These compounds may share similar chemical reactivity, biological activity, or industrial applications.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness may be reflected in its specific reactivity, biological effects, or industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for various studies and applications. Further research and development may uncover additional uses and benefits of this compound.
Propriétés
Formule moléculaire |
C135H212N36O37S |
|---|---|
Poids moléculaire |
2963.4 g/mol |
InChI |
InChI=1S/C135H212N36O37S/c1-17-72(10)108(168-103(180)65-147-114(189)98(63-104(181)182)151-77(15)175)132(207)164-97(59-78-29-19-18-20-30-78)127(202)171-109(76(14)174)133(208)165-99(64-105(183)184)126(201)167-101(67-173)129(204)163-96(62-81-40-46-84(178)47-41-81)125(200)166-100(66-172)128(203)155-89(35-28-55-146-135(143)144)120(195)161-94(60-79-36-42-82(176)43-37-79)123(198)154-88(34-27-54-145-134(141)142)118(193)152-85(31-21-24-51-136)116(191)156-90(48-49-102(139)179)121(196)157-91(50-56-209-16)115(190)149-75(13)113(188)169-106(70(6)7)130(205)158-87(33-23-26-53-138)117(192)153-86(32-22-25-52-137)119(194)162-95(61-80-38-44-83(177)45-39-80)124(199)160-93(58-69(4)5)122(197)150-73(11)111(186)148-74(12)112(187)170-107(71(8)9)131(206)159-92(110(140)185)57-68(2)3/h15,18-20,29-30,36-47,68-76,85-101,106-109,172-174,176-178H,17,21-28,31-35,48-67,136-138H2,1-14,16H3,(H2,139,179)(H2,140,185)(H,147,189)(H,148,186)(H,149,190)(H,150,197)(H,151,175)(H,152,193)(H,153,192)(H,154,198)(H,155,203)(H,156,191)(H,157,196)(H,158,205)(H,159,206)(H,160,199)(H,161,195)(H,162,194)(H,163,204)(H,164,207)(H,165,208)(H,166,200)(H,167,201)(H,168,180)(H,169,188)(H,170,187)(H,171,202)(H,181,182)(H,183,184)(H4,141,142,145)(H4,143,144,146)/t72-,73-,74+,75+,76+,85-,86-,87-,88-,89-,90+,91-,92-,93+,94+,95+,96+,97-,98+,99+,100-,101-,106+,107-,108+,109+/m0/s1 |
Clé InChI |
WTWMUQBFFXJNSU-RZXHJDIPSA-N |
SMILES isomérique |
CC[C@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@@H](CC(=O)O)NC(=O)[CH] |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)[CH] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


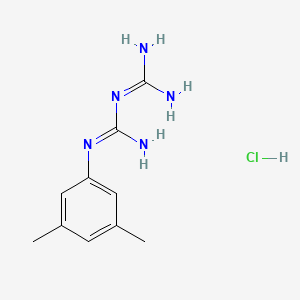

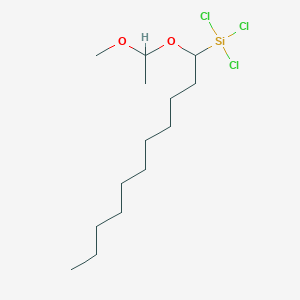
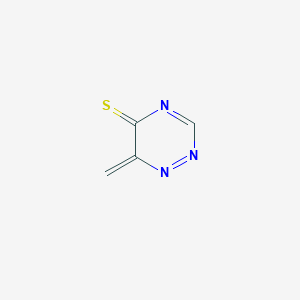
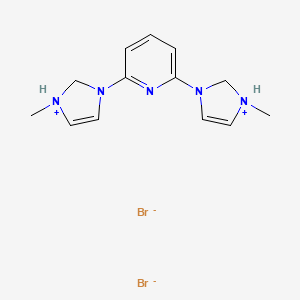
![bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate](/img/structure/B12350177.png)
![2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B12350179.png)
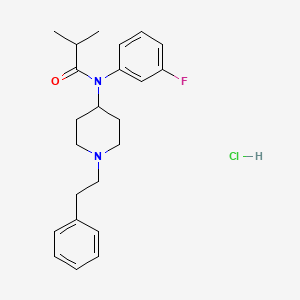
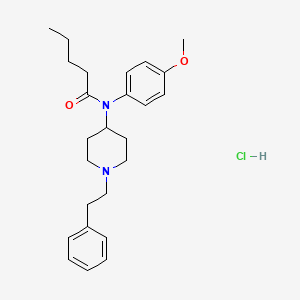

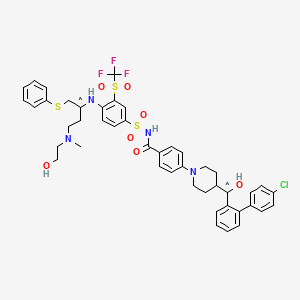
![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)


